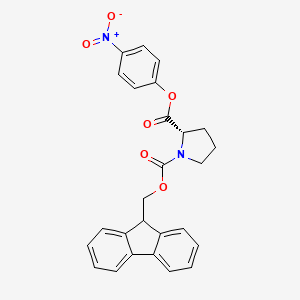

Fmoc-pro-onp

Descripción general

Descripción

Fmoc-pro-onp, also known as Fmoc-protected proline-onium p-toluenesulfonate, is an organic compound that is used as a synthetic reagent in peptide synthesis. It is a derivative of proline, an amino acid found naturally in proteins. This compound is a valuable reagent in peptide synthesis due to its ability to selectively and efficiently introduce a proline residue into a peptide chain. This compound has been used in a variety of scientific research applications and has been found to have biochemical and physiological effects.

Aplicaciones Científicas De Investigación

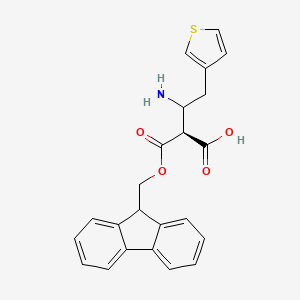

Hidrogeles basados en péptidos

Fmoc-pro-onp se utiliza en la creación de hidrogeles basados en péptidos (PHGs). Estos son materiales biocompatibles adecuados para aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y herramientas de diagnóstico para imágenes {svg_1}. Los derivados de Fmoc de la serie K de péptidos, que incluyen this compound, conservan su capacidad para formar geles. Entre ellos, el hidrogel Fmoc-K3, que es el más rígido, actúa como material potencial para la ingeniería de tejidos, apoyando completamente la adhesión, supervivencia y duplicación celular {svg_2}.

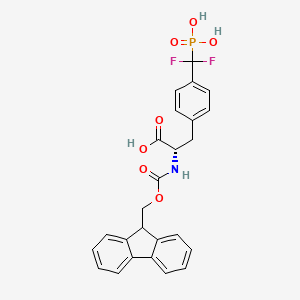

Síntesis de péptidos en fase sólida

this compound juega un papel crucial en la síntesis de péptidos en fase sólida Fmoc (SPPS), un método ampliamente utilizado para la síntesis de péptidos {svg_3}. Este método es particularmente útil cuando se requieren modificaciones no naturales o la introducción de etiquetas específicas del sitio {svg_4}. Los péptidos sintéticos producidos mediante SPPS se han utilizado para diferentes estudios como la señalización celular, el desarrollo de anticuerpos específicos de epítopos, en biología celular, biomarcadores para enfermedades, etc. {svg_5}.

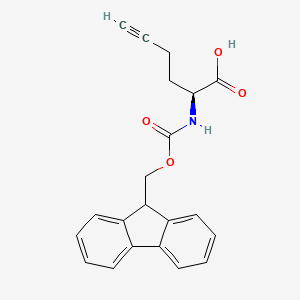

Desarrollo de fármacos

Los péptidos, incluidos los sintetizados utilizando this compound, son importantes en el desarrollo de nuevos fármacos {svg_6}. Tienen varias actividades biológicas, como antimicrobiana, antitrombótica, opioide, antioxidante y más {svg_7}.

Ciencia de los materiales

Los péptidos son cada vez más importantes en la ciencia de los materiales debido a sus propiedades de autoensamblaje {svg_8}. This compound, siendo parte de la síntesis de péptidos, contribuye a este campo.

Pruebas biológicas

Los péptidos sintéticos, incluidos los que involucran this compound, se utilizan en varias pruebas biológicas {svg_9}.

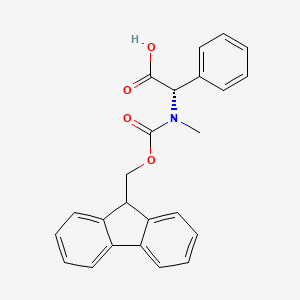

Determinación de la estructura por RMN

this compound se utiliza en la síntesis de péptidos para la determinación de la estructura por RMN {svg_10}.

Estudios de interacción

this compound se utiliza en la síntesis de péptidos para estudios de interacción entre péptidos y otras moléculas {svg_11}.

Experimentos in vitro

Los hidrogeles basados en péptidos (PHGs), que se pueden formar utilizando this compound, generan un entorno fisiológicamente relevante para los experimentos in vitro {svg_12}.

Mecanismo De Acción

Target of Action

The primary target of Fmoc-Pro-ONp is the amine group in organic compounds . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Other methods for introducing the Fmoc group include through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in Solid-Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base , which could potentially impact its bioavailability.

Result of Action

The result of the action of this compound is the protection of the amine group during the synthesis process, and its subsequent removal when no longer needed . This allows for the successful synthesis of complex organic compounds, including peptides .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a base for the removal of the Fmoc group . The stability of the compound can also be affected by factors such as temperature and pH .

Propiedades

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O6/c29-25(34-18-13-11-17(12-14-18)28(31)32)24-10-5-15-27(24)26(30)33-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23-24H,5,10,15-16H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQKQTHUEOUIMN-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139632 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71989-32-7 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) 2-(4-nitrophenyl) (2S)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

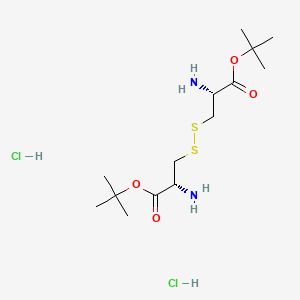

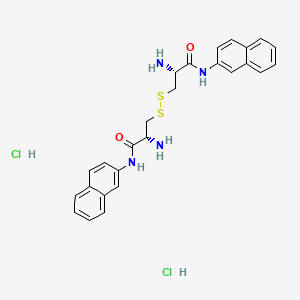

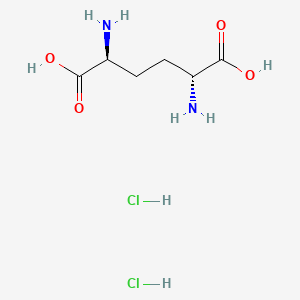

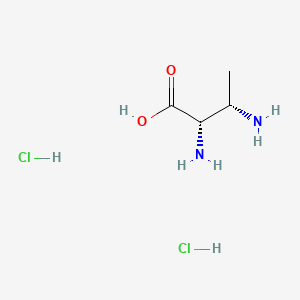

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.